N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(4-methylphenyl)ethanediamide
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(4-methylphenyl)ethanediamide is a synthetic organic compound characterized by a central ethanediamide backbone. Key structural features include:
- A 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl moiety, combining a phenyl group, a tetrahydropyran (oxan-4-yl) ring, and a hydroxyl group.
- A 4-methylphenyl substituent linked via the ethanediamide group.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-7-9-19(10-8-16)24-21(26)20(25)23-15-22(27,17-5-3-2-4-6-17)18-11-13-28-14-12-18/h2-10,18,27H,11-15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCRBBKDZZEHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(4-methylphenyl)ethanediamide, also known by its CAS Number 2097908-71-7, is a complex organic compound that has gained attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.5 g/mol. Its structure includes a tetrahydropyran ring, a phenylethyl side chain, and various functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇N₃O₄S |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 2097908-71-7 |
The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors that modulate various biochemical pathways. It may act as an inhibitor or modulator, influencing cellular processes such as signaling pathways relevant to inflammation and cancer progression.
Pharmacological Applications
Research indicates potential applications in several therapeutic areas:
- Anti-inflammatory Effects : Studies have suggested that this compound can reduce inflammatory markers in various models, indicating its potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations show that it may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases where it may help mitigate oxidative stress .
In Vitro Studies
A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
In Vivo Studies
In animal models, administration of the compound resulted in notable reductions in tumor size and weight compared to control groups. Additionally, it was associated with decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.
Comparative Analysis
A comparative study highlighted the efficacy of this compound against other known inhibitors in similar therapeutic contexts. The results indicated superior potency in reducing tumor growth rates compared to standard treatments like doxorubicin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
(a) Fentanyl Derivatives (e.g., Beta-Hydroxyfentanyl)
- Structure : Beta-hydroxyfentanyl (N-[1-(2-hydroxy-2-phenethyl)-4-piperidinyl]-N-phenylpropanamide) shares an amide linkage and phenethyl-piperidine core .
- Key Differences: The target compound replaces the piperidine ring with a tetrahydropyran (oxan-4-yl), introducing an oxygen atom instead of nitrogen.
- Functional Implications :
(b) Imidazole-4-imines (e.g., (E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-imidazol-4-yl]methanimines)
- Structure : These compounds feature a 4-methylphenyl group and halophenyl substituents linked via an imidazole-imine scaffold .
- Key Differences :
- The target compound lacks the imidazole ring but retains the 4-methylphenyl group, suggesting shared steric or electronic properties.
- The hydroxyl and tetrahydropyran groups in the target compound may influence crystal packing differently than halogens in imidazole derivatives.
- Crystallography Insights :
(c) Ethyl 4-ANPP (Hydrochloride)
- Structure : A fentanyl precursor with a piperidine core and phenethyl group .
- Key Differences :
- The target compound’s ethanediamide group contrasts with 4-ANPP’s secondary amine.
- The tetrahydropyran ring may confer greater rigidity compared to 4-ANPP’s flexible piperidine.
- Pharmacological Relevance: 4-ANPP is a Schedule II controlled substance due to its role in fentanyl synthesis .
Comparative Data Table
Research Findings and Implications
- Crystal Packing : The hydroxyl and ethanediamide groups in the target compound may enhance hydrogen bonding compared to halogen-dependent interactions in imidazole-imines .
- Pharmacological Potential: Structural similarities to fentanyl analogs suggest possible opioid receptor interactions, but the oxan-4-yl group could mitigate abuse liability by reducing CNS penetration .
- Synthetic Challenges : The ethanediamide linkage may complicate synthesis compared to single-amide derivatives like fentanyl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
